molecular formula C10H9NO2 B555151 Methyl indole-3-carboxylate CAS No. 942-24-5

Methyl indole-3-carboxylate

Cat. No.: B555151
CAS No.: 942-24-5
M. Wt: 175.18 g/mol
InChI Key: QXAUTQFAWKKNLM-UHFFFAOYSA-N
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Description

Significance of the Indole Scaffold in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone structure in the fields of chemical and biological sciences. ajchem-b.commdpi.com Its unique electronic properties and structural rigidity have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds capable of binding to multiple receptors with high affinity. bohrium.commdpi.combohrium.com The significance of the indole motif is underscored by its presence in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids derived from plants, fungi, and marine organisms. ajchem-b.commdpi.combohrium.com

In medicinal chemistry, the indole ring system is a fundamental building block for the design and synthesis of novel therapeutic agents. bohrium.comijpsr.com Its structural versatility allows for modifications at various positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have extensively explored indole-containing compounds, revealing their potential in numerous therapeutic areas. nih.gov These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antiviral, antimicrobial, antioxidant, and antidiabetic agents, among others. bohrium.comresearchgate.net The molecular structures of several well-known drugs, such as the antimigraine agent Sumatriptan and the cholesterol-lowering drug Fluvastatin, are based on the indole framework. nih.gov This broad utility has made the indole scaffold an eminent target for the discovery of new drugs and a subject of continuous investigation in academic and industrial research. bohrium.comijpsr.com

The table below summarizes the diverse biological activities associated with the indole scaffold, highlighting its multifaceted therapeutic potential.

Biological ActivityDescription and ExamplesSource(s)
Anticancer Indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. They are key components of vinca alkaloids and are studied as tubulin polymerization inhibitors. ajchem-b.commdpi.combohrium.commdpi.com
Antiviral Compounds containing the indole nucleus have shown activity against various viruses, including HIV. Arbidol is an example of an indole-based antiviral drug. ajchem-b.combohrium.comresearchgate.net
Anti-inflammatory Indole-based molecules exhibit anti-inflammatory properties, with some derivatives acting as COX-1 and COX-2 inhibitors. bohrium.comresearchgate.net
Antimicrobial The indole structure is found in compounds effective against both gram-positive and gram-negative bacteria, as well as fungi. ajchem-b.comresearchgate.net
Antioxidant The indole ring can act as a free radical scavenger, contributing to antioxidant effects. ajchem-b.combohrium.com
Neuroprotective Indole derivatives are investigated for managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.combohrium.com
Antidiabetic Certain indole derivatives have shown potential in managing diabetes. bohrium.comresearchgate.net
Antihypertensive The indole alkaloid reserpine, derived from the Rauwolfia plant, has been used as an antihypertensive agent. mdpi.comnih.gov

Role of Methyl Indole-3-carboxylate as a Privileged Chemical Intermediate

Within the vast family of indole derivatives, this compound serves as a particularly important and versatile chemical intermediate in organic synthesis. chemimpex.com It functions as a foundational building block for the construction of more complex, biologically active molecules. mdpi.com Its "privileged" status as an intermediate stems from its stability, the relative ease of its own synthesis, and the reactivity of its functional groups—the ester at the C3 position, the N-H group of the pyrrole ring, and the benzene ring—which allow for selective chemical modifications. chemimpex.commdpi.com

In synthetic chemistry, this compound is a key starting material for producing a wide range of substituted indoles. For instance, it can undergo regioselective dibromination to produce methyl 5,6-dibromoindole-3-carboxylate, a precursor for synthesizing marine natural products like meridianin F. rsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functionalities, such as an acyl hydrazine, which can then be cyclized to form novel heterocyclic systems. beilstein-journals.orgderpharmachemica.com Furthermore, the nitrogen atom can be alkylated or arylated to introduce diverse substituents. derpharmachemica.com These transformations are crucial for developing new compounds for various applications, from pharmaceuticals to agrochemicals. chemimpex.comfrontiersin.org Researchers have utilized this intermediate to synthesize analogs of potent antitumor agents like 3,3'-diindolylmethane and to develop potential auxin mimics for agricultural use. beilstein-journals.orgresearchgate.net

The following table details several synthetic applications of this compound and its derivatives, showcasing its role as a versatile precursor in academic research.

Starting MaterialSynthetic TransformationProduct Class / Specific CompoundResearch ApplicationSource(s)
This compoundRegioselective brominationMethyl 5,6-dibromoindole-3-carboxylateSynthesis of marine natural products (e.g., meridianin F) rsc.org
This compoundReaction with indole and benzenesulfonyl chlorideMethyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylateSynthesis of analogs of the antitumor agent 3,3′-diindolylmethane researchgate.net
This compoundHydrazinolysis and cyclization with CDIIndole-derived 3H- bohrium.comnih.govCurrent time information in Bangalore, IN.oxadiazol-2-oneSynthesis of auxin mimics for plant growth regulation beilstein-journals.org
Ethyl 2-methyl-1H-indole-3-carboxylateN-alkylation with 4-(2-chloroethyl)morpholine, followed by hydrolysis2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acidPrecursor for novel antioxidant amide derivatives derpharmachemica.com
Substituted Anilines and Methyl AcetoacetatePalladium-catalyzed intramolecular oxidative couplingFunctionalized 2-methyl-1H-indole-3-carboxylate derivativesEfficient synthesis of diverse indole building blocks mdpi.com
Methyl 5-fluoro-1H-indole-3-carboxylateConversion to hydrazide and reaction with aryl sulfonyl chloridesIndole-based sulfonamide derivativesExploring structure-activity relationships for potential pharmacophores vulcanchem.com

Properties

IUPAC Name

methyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUTQFAWKKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343334
Record name Methyl indole-3-carboxylate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-24-5
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
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Record name methyl 1H-indole-3-carboxylate
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Synthetic Methodologies and Chemical Transformations of Methyl Indole-3-carboxylate

Classical and Contemporary Synthetic Routes to the Indole-3-carboxylate Core

The formation of the fundamental indole-3-carboxylate structure can be achieved through several established and modern synthetic strategies. These methods provide access to the core ring system, which can then be further modified.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a widely utilized method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of arylhydrazones, which are typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. rsc.org

To produce the indole-3-carboxylate core, this synthesis is adapted by using β-ketoesters as the carbonyl component. For instance, the reaction of phenylhydrazine with an acetoacetic ester in the presence of an acid like glacial acetic acid yields the corresponding indole ester. derpharmachemica.com Modern variations may employ microwave assistance to improve reaction times and yields, with some methods reporting over 90% efficiency. Another approach involves the reaction of diazotized anilines with compounds like 2-oxopiperidine-3-carboxylic acid, followed by Fischer cyclization to create related carboline structures. rsc.org

Madelung Synthesis and Related Cyclization Reactions

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.orgbhu.ac.in While the classic Madelung reaction is typically limited to preparing 2-alkylindoles under harsh conditions, modern variants have expanded its scope. wikipedia.orgbhu.ac.in The use of organolithium reagents as bases allows the reaction to proceed under milder conditions. bhu.ac.in

For the synthesis of indole-3-carboxylates, modifications to the Madelung approach or related cyclization strategies are necessary. One such strategy involves the use of an ortho-trimethylsilylmethyl anilide, which can be cyclized under mild conditions. researchgate.net Another related method is the Reissert synthesis, a multi-step process that starts with the condensation of o-nitrotoluene with an oxalic ester, followed by reduction and cyclization to form an indole-2-carboxylic acid, which can be subsequently functionalized. bhu.ac.in More recent developments include tandem reactions, such as the combination of LiN(SiMe3)2 and CsF to mediate an efficient synthesis of N-methyl-2-arylindoles from N-methyl-o-toluidine and methyl benzoate. organic-chemistry.org

Esterification and Derivatization Strategies

Once the methyl indole-3-carboxylate core is synthesized, it serves as a versatile intermediate for further chemical transformations. Esterification of the corresponding indole-3-carboxylic acid is a primary method for its formation, while derivatization reactions expand its chemical utility.

Hydrozinolysis and Hydrazine Intermediate Formation

A key transformation of this compound is its reaction with hydrazine, known as hydrozinolysis, to form the corresponding indole-3-carbohydrazide. This reaction is typically performed by refluxing the ester with hydrazine monohydrate in a solvent like ethanol. nih.govmdpi.com The process is highly efficient, with reported yields of up to 96%. nih.gov The resulting acyl hydrazine is a valuable intermediate that can be further reacted, for example, through condensation with aldehydes to generate indole N-acylhydrazone derivatives. nih.govbeilstein-journals.org This hydrazide intermediate is also a key component in the synthesis of more complex heterocyclic systems, such as triazolo-pyridazino-indoles. mdpi.com

N-Alkylation and Acylation Reactions

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation or acylation.

N-Alkylation involves the addition of an alkyl group to the indole nitrogen. This can be achieved using various reagents and catalysts. A copper(I)-catalyzed Ullmann-type intramolecular arylamination provides an efficient route to a variety of N-substituted derivatives under mild conditions. acs.org Other methods utilize bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) with reagents such as dimethyl carbonate for methylation. google.com Dinuclear zinc-ProPhenol complexes have also been employed as catalysts for the enantioselective N-alkylation of indole derivatives. nih.gov

N-Acylation introduces an acyl group at the indole nitrogen, a reaction that often requires careful selection of reagents to ensure selectivity over C3-acylation. rsc.org While reactive acyl chlorides can be used, often in the presence of a base, alternative methods have been developed. rsc.orgnih.gov One approach uses thioesters as a stable acyl source in the presence of cesium carbonate. nih.gov Another method involves the direct acylation with carboxylic acids using boric acid as a catalyst. clockss.org Oxidative organocatalytic methods using aldehydes have also been reported, offering high chemoselectivity for N-acylation. rsc.org

The following table summarizes selected examples of N-alkylation of methyl 1H-indole-3-carboxylate using a CuI-K3PO4-DMF system. acs.org

N-SubstituentYield (%)
tert-Butyl32
Cyclohexyl57
2-Methylphenyl65

Regioselective Functionalization Approaches

Beyond N-functionalization, the indole ring of this compound can be selectively functionalized at various carbon positions. The directing effect of the C3-ester group plays a significant role in determining the outcome of these reactions.

One of the most direct functionalizations is halogenation. Treatment of this compound with bromine in acetic acid results in a highly regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. rsc.orgrsc.org This dibrominated product serves as a building block for more complex molecules. rsc.orgrsc.org

Palladium-catalyzed reactions have emerged as powerful tools for C-H functionalization. For instance, the palladium-catalyzed reaction of this compound with aryl iodides can lead to C2-arylated indoles, although this transformation is often accompanied by decarboxylation. nih.gov The carboxyl group at the C3-position can also act as a removable directing group. In one such example, a palladium-catalyzed oxidative vinylation with alkenes occurs at the C-2 position, followed by decarboxylation, to produce 2-vinylindoles. acs.org

The following table details examples of regioselective functionalization of the this compound scaffold.

ReactionReagents/CatalystPosition(s) FunctionalizedProductReference(s)
DibrominationBromine, Acetic AcidC-5, C-6Methyl 5,6-dibromoindole-3-carboxylate rsc.orgrsc.org
Decarboxylative ArylationAryl Iodide, Pd(II) catalystC-22-Arylindole nih.gov
Decarboxylative VinylationAlkene, Pd(OAc)₂, Cu(OAc)₂·H₂OC-22-Vinylindole acs.org

C2-Functionalization Strategies

The functionalization of the C2-position of the indole ring in this compound is a key strategy for the synthesis of a wide array of biologically active molecules and complex natural products. Due to the inherent electronic properties of the indole nucleus, the C3-position is typically more nucleophilic and prone to electrophilic attack. Therefore, direct functionalization at the C2-position often requires specific strategies to overcome this inherent reactivity.

One common approach involves the use of a directing group at the C3-position, which can facilitate metallation and subsequent functionalization at the C2-position. The carboxylate group itself in indole-3-carboxylic acids can act as a traceless directing group, enabling C2-functionalization followed by decarboxylation. rsc.orgchim.it For this compound, the ester group can similarly influence the regioselectivity of C-H activation.

Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has emerged as a powerful tool for C2-functionalization. These methods include palladium-catalyzed intramolecular oxidative coupling to form the indole ring with a pre-determined C2-substituent, as well as intermolecular cross-coupling reactions. mdpi.comresearchgate.net Palladium-catalyzed decarboxylative reactions of indole-3-carboxylic acids have been effectively used to introduce aryl and vinyl groups at the C2-position. rsc.orgnih.govacs.org Rhodium and cobalt catalysts, often in conjunction with directing groups, have enabled a range of C-H functionalization reactions at the C2 position, including alkylation and alkynylation. nih.govresearchgate.netmdpi.com

Furthermore, cross-dehydrogenative coupling (CDC) reactions provide a direct method for C-C bond formation at the C2-position, and metal-free approaches such as Friedel-Crafts type reactions offer alternative pathways for C2-alkylation. thieme-connect.comnih.gov These strategies collectively provide a versatile toolbox for the targeted modification of this compound at the C2-position, paving the way for the synthesis of complex indole derivatives.

C3-Functionalization via Electrophilic Aromatic Substitution and C-H Functionalization

While the C3 position of indole is inherently reactive towards electrophiles, the presence of the carboxylate group at this position in this compound alters the typical reactivity. Direct electrophilic substitution at other positions of the indole ring, particularly at the C2 and C4-C7 positions, is often explored. However, functionalization can still be achieved at the C3-position, often involving the manipulation or temporary removal of the existing carboxylate group, or through advanced C-H activation methodologies.

Palladium-Catalyzed Oxidative Coupling and C-H Activation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to the functionalization of indoles. In the context of this compound, palladium catalysis is pivotal for both its synthesis and subsequent modification.

One of the prominent methods for synthesizing C2-substituted methyl indole-3-carboxylates is through palladium-catalyzed intramolecular oxidative coupling. This approach typically involves the cyclization of N-aryl enamines. For instance, a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently prepared from commercially available anilines. These anilines are first converted to N-aryl enamine carboxylates, which then undergo palladium-catalyzed oxidative cyclization. The use of microwave irradiation has been shown to significantly improve reaction times and yields, often exceeding 90%. mdpi.comresearchgate.netunina.it

A key palladium-catalyzed transformation is the decarboxylative C-H arylation. While this reaction is typically performed on indole-3-carboxylic acids where the carboxyl group acts as a traceless directing group for C2-arylation, the corresponding methyl ester, methyl 1H-indole-3-carboxylate, has also been shown to be an effective substrate. nih.gov In these reactions, the substrate is coupled with aryl iodides in the presence of a Pd(II) catalyst system, resulting in the formation of C2-arylated indoles, albeit in more moderate yields (60–66%) compared to the free carboxylic acids. nih.govacs.orgnih.govscribd.com The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. scribd.com

Below is a table summarizing the palladium-catalyzed decarboxylative C2-arylation of methyl 1H-indole-3-carboxylate.

Substrate (Methyl 1H-indole-3-carboxylate)Aryl IodideCatalyst SystemConditionsProductYield (%)Reference
Chemical structure of Methyl 1H-indole-3-carboxylateIodobenzenePd(OAc)₂, AgOAc, TFAHFIP, 110 °C2-Phenyl-1H-indole66
Chemical structure of Methyl 1H-indole-3-carboxylate1-Iodo-4-methylbenzenePd(OAc)₂, AgOAc, TFAHFIP, 110 °C2-(p-Tolyl)-1H-indole65
Chemical structure of Methyl 1H-indole-3-carboxylate1-Iodo-4-tert-butylbenzenePd(OAc)₂, AgOAc, TFAHFIP, 110 °C2-(4-(tert-Butyl)phenyl)-1H-indole62
Chemical structure of Methyl 1H-indole-3-carboxylate1-Iodo-4-methoxybenzenePd(OAc)₂, AgOAc, TFAHFIP, 110 °C2-(4-Methoxyphenyl)-1H-indole60
Chemical structure of Methyl 1H-indole-3-carboxylateMethyl 4-iodobenzoatePd(OAc)₂, AgOAc, TFAHFIP, 110 °CMethyl 4-(1H-indol-2-yl)benzoate63
Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has emerged as a powerful platform for the C-H functionalization of indoles, offering high reactivity and selectivity. researchgate.net For indole derivatives, including those with a carboxylate at the C3 position, rhodium catalysts can direct functionalization to various positions, most notably C2, C4, and C7. researchgate.net The regioselectivity is often controlled by the choice of directing group and reaction conditions.

While much of the work focuses on using directing groups on the indole nitrogen, the C3-carboxylate group itself can influence the outcome of the reaction. For instance, rhodium(III)-catalyzed C-H alkylation of indoles with diazo compounds has been developed as a highly efficient and atom-economical protocol for synthesizing alkyl-substituted indoles under mild conditions. mdpi.com These reactions often show high regioselectivity for the C2 position.

In a similar vein, rhodium(III)-catalyzed C-H activation and annulation of N-hydroxyindoles with α-diazoketoesters have been used to construct 3-carboxylate-substituted N-hydroxyindole scaffolds. rsc.org This demonstrates the utility of rhodium catalysis in synthesizing indole-3-carboxylate derivatives. Furthermore, rhodium(III)-catalyzed C-H functionalization of indoles at the C4 position has been achieved using iodonium ylides as carbene precursors under redox-neutral conditions. researchgate.net

A notable example of C-H functionalization is the rhodium-catalyzed C2-alkenylation of N-arylcarbamoyl indoles. While this specific example does not use this compound directly, it highlights the potential for C2-functionalization of the indole core when a directing group is present at the nitrogen. scispace.com

The table below presents examples of rhodium-catalyzed C-H functionalization of indole derivatives, showcasing the types of transformations possible.

Indole SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeYield (%)Reference
N-PyrimidinylindoleEthyl 2-diazoacetate[CpRhCl₂]₂, AgSbF₆DCE, 25 °C, 12 hC2-Alkylated Indole95 mdpi.com
N-Pyrimidinyl-5-methoxyindoleEthyl 2-diazoacetate[CpRhCl₂]₂, AgSbF₆DCE, 25 °C, 12 hC2-Alkylated Indole92 mdpi.com
N-Pyrimidinyl-5-bromoindoleEthyl 2-diazoacetate[CpRhCl₂]₂, AgSbF₆DCE, 25 °C, 12 hC2-Alkylated Indole88 mdpi.com
N-Methoxy-1H-indole-1-carboxamideDiphenylacetylene[CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂ODCE, 80 °C, 24 hFused Heterocycle85 acs.org
N-Pivaloyl-indolePhenylacetyleneCp*Rh(MeCN)₃₂DCE, 60 °C, 12 hC4-Alkynylated Indole92 researchgate.net
Cobalt(III)-Catalyzed Site-Selective C-H Alkynylation

Cobalt, being an earth-abundant and less expensive metal, has gained significant attention as a catalyst in C-H activation chemistry. mdpi.com Specifically, high-valent cobalt catalysts have proven effective in various C-H functionalization reactions.

A significant development in this area is the cobalt(III)-catalyzed C2-selective C-H alkynylation of indoles. nih.govacs.org This method utilizes hypervalent iodine-alkyne reagents as the alkynylating agent and demonstrates excellent functional group tolerance. A broad range of synthetically useful groups such as fluoro, chloro, bromo, and even a carboxylate methyl ester (-CO₂Me) are well-tolerated, making this a robust protocol for the synthesis of C2-alkynylated indoles. nih.govacs.org The reaction typically employs a directing group on the indole nitrogen, such as a pyrimidyl group, which can be easily removed post-functionalization. nih.gov

The reaction conditions generally involve a Cp*Co(III) catalyst, a silver oxidant (e.g., AgSbF₆), and a base in a suitable solvent. The reaction proceeds efficiently to give the desired C2-alkynylated products. For substrates bearing a methyl ester group on the indole ring, such as at the C5 position, the reaction proceeds smoothly to afford the corresponding C2-alkynylated product in good yield. nih.gov This indicates the compatibility of the ester functional group with the cobalt-catalyzed alkynylation conditions, suggesting its applicability to this compound, likely with an appropriate N-directing group.

Below is a table summarizing the results for the cobalt(III)-catalyzed C2-selective C-H alkynylation of functionalized indoles.

Indole SubstrateAlkyne ReagentCatalyst SystemConditionsProductYield (%)Reference
Chemical structure of N-Pyrimidinyl-5-methoxycarbonylindole(Triisopropylsilylethynyl)iodonium tetrafluoroborate[CpCo(CO)I₂], AgSbF₆, NaOAcDCE, 80 °C, 12 hN-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-methoxycarbonylindole78
Chemical structure of N-Pyrimidinyl-5-fluoroindole(Triisopropylsilylethynyl)iodonium tetrafluoroborate[CpCo(CO)I₂], AgSbF₆, NaOAcDCE, 80 °C, 12 hN-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-fluoroindole85
Chemical structure of N-Pyrimidinyl-5-chloroindole(Triisopropylsilylethynyl)iodonium tetrafluoroborate[CpCo(CO)I₂], AgSbF₆, NaOAcDCE, 80 °C, 12 hN-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-chloroindole82
Chemical structure of N-Pyrimidinyl-5-bromoindole(Triisopropylsilylethynyl)iodonium tetrafluoroborate[CpCo(CO)I₂], AgSbF₆, NaOAcDCE, 80 °C, 12 hN-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-bromoindole75
Chemical structure of N-Pyrimidinyl-5-cyanoindole(Triisopropylsilylethynyl)iodonium tetrafluoroborate[Cp*Co(CO)I₂], AgSbF₆, NaOAcDCE, 80 °C, 12 hN-Pyrimidinyl-2-((triisopropylsilyl)ethynyl)-5-cyanoindole68
Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions have become a highly attractive strategy in organic synthesis due to their atom and step economy, forming C-C or C-X bonds through the direct coupling of two C-H bonds. chim.it This approach avoids the need for pre-functionalized starting materials. For indole derivatives, CDC reactions have been developed to functionalize various positions of the indole nucleus.

In the context of indole-3-carboxylates, copper-catalyzed CDC reactions have been employed for the synthesis of multisubstituted indoles. One such method involves a one-pot synthesis of 2-arylindole-3-carboxylate derivatives starting from simple anilines and arylpropiolate esters. This reaction proceeds through a copper-mediated sequential hydroamination and an intramolecular cross-dehydrogenative coupling. thieme-connect.com Another approach describes a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling of arylboronic acids and (Z)-3-aminoacrylate esters to furnish diverse indole-3-carboxylic esters. nih.gov

Metal-free CDC reactions have also been reported for the functionalization of indoles. For example, the reaction of methyl 1H-indole-3-carboxylate with 1,4-dioxane can proceed via a CDC pathway. Mechanistic studies, including kinetic isotope effect (KIE) measurements, suggest that the C-H bond cleavage is likely involved in the rate-determining step. nih.govresearchgate.net Furthermore, molecular iodine has been shown to promote the coupling of aryl methyl ketones with indole derivatives to afford 2,2-bisindolyl-1-aryl ethanones via a sequence of reactions that includes a Friedel-Crafts type step. sci-hub.se

The table below summarizes examples of CDC reactions involving indole-3-carboxylate derivatives.

Indole SubstrateCoupling PartnerCatalyst/PromoterConditionsProduct TypeYield (%)Reference
Aniline & Methyl phenylpropiolateCuCl₂, Phenanthroline, KMnO₄, KHCO₃Benzene/DMF, 120 °C2-Arylindole-3-carboxylate65 thieme-connect.com
(Z)-Methyl 3-aminocinnamate & Phenylboronic acidCu(OAc)₂, (t-Bu)₃PH·BF₄, Myristic acid, KMnO₄, KHCO₃DMF/DMSO, 130 °C1,2-Diaryl-1H-indole-3-carboxylate72 nih.gov
Methyl 1H-indole-3-carboxylate1,4-Dioxanet-BuOOt-Bu120 °CC2-Alkylated indole- nih.govresearchgate.net
Indole-3-carboxylic acidAcrylate estersPd(OAc)₂, Cu(OAc)₂·H₂O, LiOAcDMAc, 140 °C2-Vinylindole (after decarboxylation)up to 85 acs.org
IndoleAryl methyl ketonesI₂DMSO, 95 °C2,2-Bisindolyl-1-aryl ethanoneup to 90 sci-hub.se
Metal-Free Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for the formation of C-C bonds with aromatic systems. In the context of indoles, which are electron-rich heterocycles, this reaction can proceed under relatively mild, often metal-free, conditions. The C3 position of indole is the most nucleophilic and typically the site of alkylation.

Asymmetric Friedel-Crafts reactions of indoles with various electrophiles have been developed, often catalyzed by chiral Brønsted acids or Lewis acids. For instance, the reaction of indoles with coumarin-3-carboxylates has been achieved using copper(II) triflate complexes with chiral bis(oxazoline) ligands, affording the corresponding adducts with moderate to good enantioselectivity. thieme-connect.comresearchgate.net Although this example uses a copper catalyst, it highlights the reactivity of indole-type structures in Friedel-Crafts reactions.

A significant metal-free approach involves the use of trichloroacetimidates as alkylating agents. nih.gov These reagents can be activated by a catalytic amount of a Lewis acid under mild conditions. The reaction of various indoles with 4-nitrobenzyl trichloroacetimidate, for example, proceeds efficiently to give the C3-alkylated products in good yields. This method is particularly useful for preparing C3-benzyl indoles. While the direct Friedel-Crafts alkylation of this compound at a different position is challenging due to the deactivating effect of the ester group and the inherent reactivity of the C3 position, the general reactivity of the indole nucleus in such transformations is well-established. nih.gov

Furthermore, an oxidative asymmetric aza-Friedel-Crafts alkylation of indoles with 3-indolinone-2-carboxylates has been developed using a chiral phosphoric acid as a catalyst, providing chiral indol-3-yl-3-indolinone-2-carboxylate derivatives in good yields and excellent enantiomeric excess. nih.gov This demonstrates a sophisticated, metal-free approach to functionalizing the indole core.

The table below provides examples of Friedel-Crafts type alkylations of indoles.

Indole SubstrateElectrophileCatalyst/PromoterConditionsProduct TypeYield (%)Enantiomeric Excess (%)Reference
IndoleMethyl 6-nitro-2-oxo-2H-chromene-3-carboxylateCu(OTf)₂-Ph-boxCH₂Cl₂, rt3-Substituted indole9582 thieme-connect.comresearchgate.net
Indole4-Nitrobenzyl trichloroacetimidateBF₃·OEt₂DCM, 0 °C to rt3-(4-Nitrobenzyl)-1H-indole72N/A nih.gov
5-Fluoroindole4-Nitrobenzyl trichloroacetimidateBF₃·OEt₂DCM, 0 °C to rt5-Fluoro-3-(4-nitrobenzyl)-1H-indole~50N/A nih.gov
2-Methylindole4-Nitrobenzyl trichloroacetimidateBF₃·OEt₂DCM, 0 °C to rt2-Methyl-3-(4-nitrobenzyl)-1H-indole85N/A nih.gov
Indole3-Indolinone-2-carboxylate (in situ)Chiral Phosphoric Acid, DDQToluene, 40 °CIndol-3-yl-3-indolinone-2-carboxylateup to 96up to 98.6 nih.gov

Halogenation Reactions: Regioselective Dibromination

The halogenation of this compound, particularly bromination, has been a subject of detailed study. A notable transformation is the regioselective dibromination of this compound.

When this compound is treated with bromine in acetic acid, it undergoes a regioselective dibromination to yield methyl 5,6-dibromoindole-3-carboxylate. rsc.orgchemicalbook.comscientificlabs.co.uk This specific substitution pattern highlights the directing effects of the substituents on the indole ring. This method provides a direct route to 5,6-dibrominated indole derivatives, which are valuable precursors for various natural and non-natural products. rsc.org For instance, the resulting methyl 5,6-dibromoindole-3-carboxylate can be further transformed into the parent 5,6-dibromoindole through a one-pot, microwave-assisted ester hydrolysis and decarboxylation. rsc.org

Further research has explored the synthesis of 2-sulfoximidoyl-3,6-dibromo indoles using N-bromo sulfoximines, which act as both the brominating and sulfoximinating agents. mdpi.com Another study details an additive-free, copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters to produce 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates. acs.org

Table 1: Regioselective Dibromination of this compound

ReactantReagentSolventProductCitation
This compoundBromineAcetic AcidMethyl 5,6-dibromoindole-3-carboxylate rsc.orgchemicalbook.com

Alpha-Substitution Reactions

Alpha-substitution reactions of this compound derivatives are pivotal for introducing functional groups at the C2-position of the indole nucleus. The presence of the carboxylate group at the C3-position influences the reactivity of the C2-position, making it susceptible to substitution.

One approach to achieve α-substitution involves the protection of the indole nitrogen, followed by reaction with an appropriate electrophile. For instance, to achieve monobromination at the 2-methyl group of a methyl 2-methylindole-3-carboxylate derivative and prevent oxidation of the indole core, the indole nitrogen is first protected with a di-tert-butyl dicarbonate ((Boc)2O) group. mdpi.com The resulting N-Boc protected compound is then treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to yield the 2-bromomethylindole derivative. mdpi.com The protecting group can subsequently be removed to afford the desired α-substituted product. mdpi.com

Another strategy for α-substitution involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-position of a protected methyl indole-3-acetate, which can then react with an alkyl bromide. frontiersin.orgnih.gov The choice of a sterically hindered base like LDA is crucial to favor the desired α-substitution. frontiersin.org

The position of substitution on the indole nucleus can be determined using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com For example, the chemical shift of the proton at the C2 position (α-proton) in ethyl indole-3-carboxylate is significantly different from that of the proton at the C3 position (β-proton) in ethyl indole-2-carboxylate, allowing for clear differentiation between α and β substitution. cdnsciencepub.com

Catalytic Systems in Synthesis

The synthesis of this compound and its derivatives is greatly enhanced by the use of various catalytic systems, which offer improved efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis (e.g., Palladium, Copper, Gold, Ruthenium)

Transition metals play a central role in the synthesis and functionalization of indole-3-carboxylates.

Palladium (Pd): Palladium-catalyzed reactions are widely employed for the synthesis of this compound derivatives. vulcanchem.com One notable method involves the palladium(II)-catalyzed cyclization-carbonylation of 2-alkynylanilines. rsc.org By carefully selecting the ligand and solvent, the reaction can be controlled to produce either methyl 1-benzyl-1H-indole-3-carboxylates or symmetrical ketones with two indole moieties. rsc.org For instance, using a Pd(tfa)2 catalyst in a DMSO/MeOH solvent system favors the formation of methyl 1-benzyl-1H-indole-3-carboxylates. rsc.org Palladium catalysis is also utilized in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through intramolecular oxidative coupling, often assisted by microwave irradiation to improve yields and reduce reaction times. mdpi.comresearchgate.net Furthermore, palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids can lead to 2-vinylindoles through a directed C-H functionalization and subsequent decarboxylation. acs.org Solid-phase synthesis of indole-3-carboxylates has also been achieved using palladium catalysis. rsc.org

Copper (Cu): Copper-catalyzed reactions provide efficient routes to various indole derivatives. An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves a cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives, catalyzed by Cu(OAc)2·H2O in the presence of tert-butyl hydroperoxide. thieme-connect.com Copper(II) catalysis also facilitates the one-pot synthesis of multisubstituted indoles through the oxidative annulation of enamines with arylboronic acids, involving a Chan-Lam arylation followed by an intramolecular cross-dehydrogenative coupling. rsc.org Additionally, copper(I)-catalyzed carbon-nitrogen cross-coupling reactions have been used to synthesize N-substituted 1H-indole-3-carboxylic acid derivatives. ijream.org A copper-catalyzed decarboxylative aminomethylation of indole-3-carboxylic acids with 1,2-oxazetidines has been developed for the rapid synthesis of 3-aminomethylindoles. acs.org

Gold (Au): Gold catalysts have emerged as powerful tools for indole functionalization. Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides a straightforward route to 3-benzylindoles. acs.org Gold-catalyzed reactions of sulfenylated propargylic carboxylates with indoles can proceed through regiodivergent pathways, involving either 1,2- or 1,3-carboxylate migrations, to yield functionalized indoles. nih.govacs.org Gold catalysis has also been employed in the C3-alkylation of indoles with α-aryl diazoesters. rsc.org

Ruthenium (Ru): Ruthenium-catalyzed reactions offer unique pathways for the synthesis of indole derivatives. A one-pot synthesis of indole-fused isocoumarins can be achieved through the annulation of 1-methylindole-3-carboxylic acid with alkynes, catalyzed by a ruthenium(II) complex in the presence of a copper(II) oxidant. nio.res.in Ruthenium catalysts have also been used for the C-H arylation of indole carboxylic acids, allowing for arylation at the C4, C5, C6, and C7 positions. mdpi.comd-nb.info Furthermore, ruthenium-catalyzed C3-H activation of indole derivatives with acrylates can lead to C3-alkenylated products. rsc.org Photochemically driven ruthenium-catalyzed C-H functionalization of indoles with alcohols can produce indole-3-carbaldehydes and bis(indolyl)methanes. acs.org

Table 2: Transition Metal-Catalyzed Syntheses of this compound Derivatives

CatalystReaction TypeSubstratesProductCitation
Palladium(II)Cyclization-Carbonylation2-AlkynylanilineMethyl 1-benzyl-1H-indole-3-carboxylate rsc.org
Copper(II)Cross-dehydrogenative CouplingN,N-dimethylaniline, Phenyl bromoacetate1-Methyl-1H-indole-3-carboxylate thieme-connect.com
Gold(III)Decarboxylative CouplingIndole-3-carboxylic acid, Benzylic alcohol3-Benzylindole acs.org
Ruthenium(II)Annulation1-Methylindole-3-carboxylic acid, AlkyneIndole-fused isocoumarin nio.res.in

Organocatalysis

While the indole core has been less explored in organocatalysis, some progress has been made. mdpi.com The indole N-H bond can act as a hydrogen-bond donor. mdpi.com Research has focused on designing new organocatalysts that incorporate an indole core along with chiral moieties like quaternary ammonium salts, diamines, or amino-ureas to expand the range of transformations achievable through indole catalysis. mdpi.comresearchgate.net Organocatalysis has been applied to the enantioselective Michael addition of 2-oxindole-3-carboxylate esters to nitroolefins, providing an efficient route to spirooxindole derivatives. researchgate.net

Heterogeneous Catalysis (e.g., Alkaline-Functionalized Chitosan)

Heterogeneous catalysis offers advantages such as catalyst recyclability and simplified product purification. Alkaline-functionalized chitosan has been reported as an efficient, recyclable heterogeneous base catalyst for the synthesis of 3-substituted indole derivatives. rsc.org This method involves the condensation of indoles, aldehydes, and malononitrile in ethanol at room temperature, offering an environmentally friendly and simple procedure. rsc.org Chitosan, a natural polysaccharide, serves as a remarkable stabilizing agent for metal-containing compounds and as an adsorbent, making it a sustainable choice for catalyst support. mdpi.com Clay catalysts, such as K-10 Montmorillonite, have also been used to catalyze the reaction of indole and its methyl derivatives with α,β-unsaturated carbonyl compounds. srce.hr

Advanced Reaction Conditions and Techniques

Modern synthetic chemistry employs advanced reaction conditions and techniques to improve the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly enhance reaction rates and improve yields in the synthesis of indole derivatives. mdpi.comresearchgate.net For example, the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives is optimized by using microwave heating, leading to excellent yields and high regioselectivity in reduced reaction times. mdpi.comresearchgate.net

One-Pot Sequential Synthesis: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer increased efficiency and sustainability. A one-pot sequential synthesis of 3-substituted indoles has been developed using a β-cyclodextrin/DABCO catalytic system. rsc.org

Solid-Phase Synthesis: Solid-phase synthesis allows for the efficient preparation of compound libraries and simplifies purification processes. The synthesis of indole-3-carboxylates on a solid support has been successfully demonstrated using palladium catalysis. rsc.org

Photochemically Driven Reactions: The use of light to drive chemical reactions offers a green and efficient alternative to traditional heating methods. A photochemical C-H functionalization of indoles with alcohols using a ruthenium catalyst has been developed to access indole-3-carbaldehydes and bis(indolyl)methanes under mild conditions. acs.org

Microwave-Assisted Synthesis

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

While many transformations of indoles proceed through ionic intermediates, some reactions involving this compound and its precursors occur via radical pathways. A notable example is the palladium/silver-cocatalyzed direct arylation of indoles at room temperature. beilstein-journals.org Mechanistic studies, including radical capture experiments using TEMPO and BHT, completely suppressed the coupling reaction, providing strong evidence for a radical-mediated process. beilstein-journals.org

The proposed mechanism suggests that an aryl iodide undergoes a single electron transfer (SET) with an excited palladium(0) species to form a hybrid palladium-radical intermediate. beilstein-journals.org This carbon-centered radical then adds to the indole nucleus. Subsequent rearomatization, potentially assisted by the silver carboxylate base, affords the arylated product and regenerates the Pd(0) catalyst. beilstein-journals.org Computational studies of other reactions have also indicated that the process may proceed via a radical pathway to form a critical intermediate. researchgate.net

Conversely, in other reactions, such as the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids, control experiments with radical scavengers like 3-tert-butyl-4-hydroxyanisole (BHA) were performed to explicitly exclude a radical pathway. acs.org

Kinetic isotope effect (KIE) studies are instrumental in elucidating the rate-determining steps of reactions. In the context of indole-3-carboxylic acids, KIEs have been used to investigate mechanisms of decarboxylation and other transformations. ic.ac.ukresearchgate.net

In the acid-catalyzed decarboxylation of indole-3-carboxylic acid and its derivatives, primary hydrogen isotope effects were explored to understand the transition states involved. ic.ac.uk Computational studies on the decarboxylation of a series of substituted indole-3-carboxylic acids (from 6-nitro to 6-amino) showed a regular increase in the calculated KIE along the series. ic.ac.uk The calculated KIE for the unsubstituted (5-H) indole-3-carboxylic acid was found to match the experimentally measured value very well. ic.ac.uk

Furthermore, in a gold(III)-catalyzed decarboxylative coupling reaction, a comparison of initial reaction rates in H₂O and D₂O revealed a kinetic solvent isotope effect (KSIE) of 2.7. acs.org This suggests the involvement of a proton transfer in the rate-determining step of the reaction. acs.org KIE measurements have also been performed for the cross-dehydrogenative coupling reaction of methyl 1H-indole-3-carboxylate with substrates like 1,4-dioxane, comparing the reaction with its deuterated analog (1,4-dioxane-d8) to probe the C-H bond activation step. researchgate.net

Analysis of the transition state provides deep insight into the reaction mechanism. For the decarboxylation of indole-3-carboxylic acids, computational modeling has been used to analyze the transition state structures. ic.ac.uk These studies revealed that for the series of 6-substituted indole-3-carboxylic acids, the transition state mode changes regularly, with the wavenumber increasing as the barrier to reaction decreases. ic.ac.uk

In the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols, a Hammett study was conducted. acs.org The results showed a negative ρ value, indicating a buildup of positive charge on the indole ring in the transition state. acs.org A similar study using para-substituted benzhydrols also yielded a negative slope (ρ = -2.1), suggesting a positive charge develops on the benzylic position in the transition state as well. acs.org Based on these findings, a mechanism was proposed involving the formation of a gold(III) carboxylate, followed by an electrophilic auration at the C3 position via a four-membered transition state. acs.org

Medicinal Chemistry and Pharmacological Relevance of Methyl Indole-3-carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Indole-3-carboxylate Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound. For indole-3-carboxylate analogs, these studies have revealed key structural features that influence their biological activity.

Modifications at various positions of the indole ring and the carboxylate group have been explored to enhance anticancer properties. For instance, substitution at the N-1 position of the indole ring with a methyl group has been shown to significantly increase anticancer activity by as much as 60-fold compared to the unsubstituted analog. nih.gov Further studies indicated that a hydroxymethyl group at the N-1 position was even more effective than other substituents like ethyl, fluoride, methyl, and acetyl in boosting anticancer effects. nih.gov

The position of substituents on the indole core is also critical. For example, moving a 4-tert-butylphenyl group from the 5-position to the 6-position of indole-3-carboxamide analogs resulted in more favorable inhibitory activity against certain viral proteases. nih.gov In another study on 5-hydroxyindole-3-carboxylic acid derivatives, it was found that electron-donating groups in the para position of the indole ring led to better cytotoxic activity. brieflands.com Specifically, derivatives with a p-methoxy phenyl group generally showed greater potency than those with benzyl or p-methyl benzyl groups. brieflands.com

The nature of the substituent itself plays a significant role. The introduction of halogenated groups, such as a trifluoromethyl group, can enhance lipophilicity and metabolic stability, leading to improved biological efficacy. For instance, Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) was found to be about eight times more active than its non-trifluoromethylated counterpart. SAR analysis of other derivatives suggested that halogen substitutions, particularly chloro and bromo groups at the para positions, significantly enhanced anticancer activity. mdpi.com

Furthermore, the replacement of a phenyl group attached to a thiosemicarbazone moiety with a 4-methoxyphenyl group was found to weaken the anticancer activity of certain indole derivatives. nih.gov In some cases, the complete replacement of a sulfur atom with a carbonyl group still showed good activity. nih.gov These findings underscore the intricate relationship between the molecular structure of indole-3-carboxylate analogs and their pharmacological effects, guiding the design of more potent therapeutic agents.

Therapeutic Potential and Biological Activities

Derivatives of methyl indole-3-carboxylate have demonstrated significant therapeutic potential, primarily as anticancer agents. wisdomlib.orgmdpi.comresearchgate.net Their biological activities are multifaceted, targeting various mechanisms involved in cancer progression.

Anti-Cancer Activity

The anticancer properties of this compound derivatives have been extensively studied across a variety of cancer cell lines. researchgate.netmdpi.com These compounds exert their effects through several key mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and prevention of metastasis.

A primary mechanism of action for many this compound derivatives is the inhibition of cancer cell proliferation. tandfonline.com Research has shown that these compounds can suppress the growth of a wide range of cancer cells, including those from melanoma, renal, and breast cancers. researchgate.nettandfonline.com

For example, two specific this compound derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, were found to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Similarly, indole-3-carbinol (I3C), a related natural compound, and its derivatives have been shown to suppress the proliferation of breast, prostate, colon, and endometrial cancer cells. tandfonline.com

The antiproliferative effects are often dose-dependent. For instance, indole-chalcone derivatives have demonstrated excellent activity at nanomolar concentrations against a panel of 60 human cancer cell lines. nih.gov The table below summarizes the inhibitory concentrations (IC50) of various indole-3-carboxylate derivatives against different cancer cell lines, highlighting their potent anti-proliferative effects.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Methyl 6-cyano-1H-indole-3-carboxylateBreast Cancer5.0 µM
Methyl 6-cyano-1H-indole-3-carboxylateLung Cancer7.5 µM
Methyl 6-cyano-1H-indole-3-carboxylateColon Cancer4.0 µM
Methyl 5-hydroxy-1H-indole-3-carboxylateLung Cancer (A549)~8 µM
Indole-chalcone derivative 4NCI-60 panel< 4 nmol/L nih.gov
Indole-imidazole hybrid 7a/7bVarious1.6 - 3.7 nmol/L nih.gov
Chalcone-indole derivative 12Various0.22 - 1.80 µmol/L nih.gov
1,3,4-Oxadiazole-indole derivative 37Breast Cancer (MDA-MB-468)10.56 µM mdpi.com
1,3,4-Oxadiazole-indole derivative 37Breast Cancer (MDA-MB-231)22.61 µM mdpi.com
Indole-sulfonamide hybrid 4Lung Cancer (A549)76 nM tandfonline.com

Another critical anticancer mechanism of this compound derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is essential for eliminating cancerous cells without causing inflammation.

Studies have shown that compounds like Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) induce apoptosis in cancer cells, as evidenced by cell cycle analysis and nuclear staining techniques. Similarly, Methyl 6-cyano-1H-indole-3-carboxylate has been shown to induce apoptosis in breast cancer cells.

The pro-apoptotic effects of these compounds are often mediated through the regulation of key proteins involved in the apoptotic cascade. For example, Indole-3-carbinol (I3C) has been found to induce apoptosis in human breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. tandfonline.com It also activates caspases, which are the executioners of apoptosis. researchgate.net In some melanoma cell lines, I3C induces apoptosis by stabilizing the tumor suppressor protein PTEN. nih.gov

Compound/DerivativeCancer Cell LineApoptotic MechanismReference
Methyl 4-(trifluoromethyl)indole-3-carboxylateCancer cellsInduces apoptosis
Methyl 6-cyano-1H-indole-3-carboxylateBreast cancerInduction of apoptosis
Indole-3-carbinol (I3C)Human breast tumor cell line MDA MB468Inhibits Akt, leading to apoptosis tandfonline.com
Indole-3-carbinol (I3C)Human melanoma cells (wild-type PTEN)Stabilization of PTEN nih.gov
Indole-sulfonamide hybrid 4Lung cancer (A549)Reduces mitochondrial membrane potential, increases ROS tandfonline.com

In addition to inducing apoptosis, this compound derivatives can also halt the uncontrolled proliferation of cancer cells by suppressing cell cycle progression. nih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from multiplying.

Indole-3-carbinol (I3C) and its derivatives have been shown to induce a G1 phase cell cycle arrest in various cancer cells. researchgate.net This is achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, and cyclins D1 and E. researchgate.net Concurrently, they upregulate the levels of CDK inhibitors like p15, p21, and p27. researchgate.net

For instance, in human breast cancer cells, 3,3'-Diindolylmethane (DIM), a major product of I3C, induces a G1 cell cycle arrest by increasing the expression of p21. researchgate.net Similarly, a combination of I3C and silibinin was found to suppress lung tumorigenesis by targeting critical cell cycle regulators including cyclin D1, CDKs 2, 4, and 6, and pRB. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several indole-3-carboxylate derivatives have demonstrated the ability to block cancer cell migration, thereby holding promise in preventing the spread of cancer. nih.govnih.gov

For example, 3,3'-Diindolylmethane (DIM) has been found to decrease the migration, invasion, and capillary tube formation of cultured human umbilical vein endothelial cells in a concentration-dependent manner, suggesting its anti-angiogenic potential. researchgate.net Indole-3-carbinol (I3C) also has the ability to counteract the metastatic process by inhibiting CDK6, which leads to a blockage of cell growth. nih.gov Furthermore, certain indole-sulfonamide hybrids have been shown to inhibit the migration and invasion of cancer cells. tandfonline.com

Target-Protein Interactions (e.g., RNA Polymerase II, Protein Kinases, KDR Inhibitors)

The therapeutic effects of this compound derivatives are often rooted in their ability to interact with specific biological macromolecules. The parent compound, this compound, serves as a crucial starting material for the synthesis of inhibitors targeting several key proteins involved in disease pathology. sigmaaldrich.com

RNA Polymerase II: Certain derivatives have been developed as inhibitors of the C-terminal domain of RNA polymerase II, an enzyme essential for the transcription of most genes in eukaryotes. sigmaaldrich.com By targeting this enzyme, these compounds hold potential as antitumor agents, disrupting the fundamental process of gene expression in cancer cells.

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govmdpi.com this compound derivatives have been successfully developed as inhibitors of various protein kinases.

Protein Kinase C alpha (PKCα): This kinase is involved in signal transduction pathways that control cell proliferation and differentiation. This compound is a reactant used in the preparation of PKCα inhibitors. sigmaaldrich.com

Kinase Insert Domain Receptor (KDR): Also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), KDR is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. sigmaaldrich.comnih.gov Derivatives of indole carboxylates have been designed to specifically inhibit KDR/VEGFR-2, thereby blocking tumor-induced angiogenesis. nih.govmdpi.com For instance, studies on indole-6-carboxylate derivatives have led to the identification of potent VEGFR-2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Aberrant activation of EGFR, another tyrosine kinase, can lead to uncontrolled cell division. nih.gov Indole-based compounds, including those derived from indole-6-carboxylate, have been developed as effective EGFR inhibitors for anticancer therapy. nih.gov

The ability of these indole derivatives to target multiple kinases, such as EGFR and VEGFR-2, represents a promising strategy for developing broad-spectrum anticancer agents. nih.govmdpi.com

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Indole derivatives, including those based on the this compound scaffold, have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the potential of this chemical class.

Research has shown that 3-methyl indole derivatives exhibit promising anti-inflammatory effects in models such as the carrageenan-induced rat paw edema test. cuestionesdefisioterapia.com The mechanisms underlying this activity are varied. Some derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. jetir.org For example, certain 1,5-disubstituted indole derivatives have shown potency greater than the standard drug indomethacin. jetir.org

Other derivatives exert their effects by targeting different inflammatory pathways. Methyl 5-hydroxy-1H-indole-3-carboxylate has been found to significantly inhibit the activity of 5-lipoxygenase (5-LO), another important enzyme in the inflammatory cascade. Furthermore, certain indole derivatives of ursolic acid have been shown to reduce inflammation by significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. chemrxiv.org

Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives

Compound Class Target/Mechanism Model System Reference
3-Methyl Indole Derivatives Not specified Carrageenan-induced rat paw edema cuestionesdefisioterapia.com
1,5-Disubstituted Indole Derivatives Cyclooxygenase (COX) Inhibition N/A jetir.org
Methyl 5-hydroxy-1H-indole-3-carboxylate 5-Lipoxygenase (5-LO) Inhibition Animal models
Indole derivatives of Ursolic Acid Nitric Oxide (NO), TNF-α, IL-6 Inhibition RAW 264.7 macrophages chemrxiv.org

Antimicrobial Activity (Antibacterial, Antifungal)

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. researchgate.net

Numerous studies have reported the synthesis of this compound derivatives with potent antimicrobial properties. researchgate.netmdpi.com For instance, newly synthesized analogs have demonstrated high antibacterial and antifungal efficacy. researchgate.net Methyl 5-hydroxy-1H-indole-3-carboxylate has also been shown to be effective against a variety of bacterial and fungal strains.

More specifically, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated against a panel of microbes. mdpi.comnih.gov Although these are indole-2-carboxylates, the findings illustrate the potential of the indole carboxylate scaffold. One of the most active compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL against bacteria like Enterobacter cloacae. mdpi.comnih.gov The same study found that other derivatives were potent antifungal agents, with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride. mdpi.comnih.gov Molecular docking studies suggest that the antibacterial activity may stem from the inhibition of the MurB enzyme in bacteria, while the antifungal effect could be due to the inhibition of 14α-lanosterol demethylase. nih.gov

Table 2: Antimicrobial Activity of Indole-2-Carboxylate Derivatives

Compound Organism Activity (MIC) Reference
Compound 8 En. cloacae (Bacterium) 0.004–0.03 mg/mL mdpi.comnih.gov
Compound 15 T. viride (Fungus) 0.004–0.06 mg/mL mdpi.comnih.gov

Antiviral Activity

The indole nucleus is a key component of several antiviral drugs, and derivatives of this compound have shown significant promise against a range of viruses. researchgate.net

Hepatitis and HIV: Derivatives of 5-hydroxyindole-3-carboxylate have demonstrated efficacy against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). researchgate.net Ethyl 1H-indole-3-carboxylate derivatives have also been reported to have strong anti-Hepatitis C virus (HCV) effects. nih.gov

Influenza Virus: Certain 5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester derivatives have been found to suppress the replication of the influenza A/Aichi/2/69 (H3N2) virus at micromolar concentrations, showing high efficacy in animal models. researchgate.net

SARS-CoV-2: In the search for treatments for COVID-19, a dihydrochloride salt of a 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid derivative was identified as a potent inhibitor of SARS-CoV-2 replication in vitro. nih.govactanaturae.ru This compound completely inhibited viral replication at a concentration of 52.0 μM and demonstrated a high selectivity index (SI = 78.6), making it a promising candidate for further development. nih.govactanaturae.ru

Chikungunya Virus: A novel class of indole-3-carboxylate analogs was synthesized and evaluated against the Chikungunya virus, with one compound showing potency ten times greater than the reference drug arbidol. sigmaaldrich.comchula.ac.th

Table 3: Antiviral Activity of Selected this compound Derivatives

Derivative Class Target Virus Key Finding Reference
5-hydroxyindole-3-carboxylate HBV, HIV Efficacious against viral replication researchgate.net
5-hydroxy-1-methyl-indole-3-carboxylate Influenza A (H3N2) Suppressed viral replication in vitro and in vivo researchgate.net
6-bromo-5-methoxy-1-methyl-indole-3-carboxylate SARS-CoV-2 Potent inhibition of viral replication (IC50 = 1.84 μM) nih.govactanaturae.ru
Indole-3-carboxylate analogs Chikungunya virus High potency (EC50 = 6.5 μM) sigmaaldrich.comchula.ac.th

Neuropharmacological Applications (e.g., Nitric Oxide Synthase Inhibitors, Serotonin Receptor Antagonists)

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin. Consequently, this compound derivatives are actively being explored for a variety of neuropharmacological applications. researchgate.net

Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide (NO) is a key signaling molecule in the nervous system, and overproduction by neuronal NOS (nNOS) is linked to neurodegenerative diseases and neuropathic pain. This compound is a key reactant for preparing selective nNOS inhibitors. sigmaaldrich.com A series of 3,5-disubstituted indole derivatives were designed for this purpose, with compounds featuring 2-thiophene amidine and 2-furanyl amidine groups showing high activity against human nNOS and good selectivity over other NOS isoforms. nih.gov One such compound was shown to reverse thermal hyperalgesia in a neuropathic pain model. nih.gov

Serotonin Receptor Antagonists: Serotonin (5-HT) receptors are crucial targets for treating a range of central nervous system disorders, including migraines and depression. This compound serves as a precursor for the synthesis of serotonin 5-HT4 receptor antagonists. sigmaaldrich.com Research has also led to the discovery of indole-related derivatives that act as potent dual antagonists for the 5-HT2B and 5-HT7 receptors, which are implicated in conditions like migraine. researchgate.net

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. Several indole derivatives have been investigated for their ability to counteract this process.

Studies on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues revealed significant antioxidant activity, with one derivative showing a half-maximal inhibitory concentration (IC50) of 57.46 µg/ml in a DPPH radical scavenging assay. derpharmachemica.com N-substituted indole-3-carboxamides have also been shown to be effective free radical scavengers, with certain halogenated compounds providing 100% inhibition of superoxide anion formation at a concentration of 10⁻³ M. tandfonline.com

Further research into C-3 substituted indole derivatives identified a compound with a pyrrolidinedithiocarbamate moiety as a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov These compounds can also exhibit high cytoprotective activity against oxidative hemolysis in human red blood cells. nih.gov However, it is noteworthy that not all indole derivatives possess this activity; one study reported that while indole-3-carbinol is a known antioxidant, indole-3-carboxylic acid itself shows no antioxidant activity. nih.gov

Table 4: Antioxidant Activity of Indole-3-Carboxylate Derivatives

Derivative Class Assay Key Finding Reference
2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues DPPH Scavenging Good antioxidant activity (IC50 = 57.46 µg/ml) derpharmachemica.com
N-substituted indole-3-carboxamides Superoxide Anion Scavenging Up to 100% inhibition tandfonline.com
C-3 substituted indoles (pyrrolidinedithiocarbamate) Radical Scavenging, Fe³⁺ Reduction Most active derivative in the series nih.gov

Antiobesity and Metabolic Disorder Research

The global rise in obesity and related metabolic disorders like type 2 diabetes has spurred research into new therapeutic agents. Indole derivatives, particularly those related to indole-3-carbinol (I3C), a natural product derived from cruciferous vegetables, have shown potential in this area. nih.govmdpi.comannualreviews.org

I3C and its major in vivo product, 3,3'-diindolylmethane (DIM), are believed to exert their antiobesity effects through multiple mechanisms, including the reduction of adipogenesis (fat cell formation) and inflammation. nih.govmdpi.com Studies in high-fat-diet-induced obese mice have shown that I3C treatment can decrease body weight, reduce fat accumulation, and lessen macrophage infiltration in adipose tissue. nih.gov These physical changes were associated with improved glucose tolerance and healthier serum levels of glucose, insulin, and lipids. nih.gov

The molecular mechanisms involve the modulation of genes associated with lipid metabolism, such as acetyl-coenzyme A carboxylase and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Furthermore, furanyl indole-3-methylamines have been identified as potentially useful agents for treating diabetes and obesity. impactfactor.org Research also points to the role of gut bacteria-derived indole and its derivatives, including indole-3-carboxylic acid, in influencing metabolic diseases like non-alcoholic fatty liver disease (NAFLD), suggesting a complex interplay between diet, microbiota, and host metabolism. frontiersin.org

Ion Channel Modulation (e.g., Transmembrane H+/Cl- Transport)

The indole scaffold, the core of this compound, is a key structural motif in molecules designed to modulate ion transport across cellular membranes. Derivatives have been engineered to function as synthetic ion channels or transporters, with a particular focus on anion transport, such as chloride (Cl⁻), and proton (H⁺) symport.

Research into bis(indole) derivatives has demonstrated their capacity to form supramolecular channels capable of transporting chloride ions across lipid bilayers. nih.gov These molecules can undergo a reversible conformational change from a double helix to a linear structure upon binding with a chloride ion, facilitating the ion's passage through the membrane. nih.gov The ion transport activity of these bis(indole) derivatives was evaluated using vesicles loaded with the pH-sensitive dye HPTS (8-hydroxypyrene-1,3,6-trisulfonate). nih.gov Studies identified a methyl bis(indole) derivative as a particularly effective ion transporter, and further investigation into its ion selectivity confirmed its function as a channel. nih.gov This process is crucial, as the ability to create stable ion channels relies on the interactions between the ion and the channel-forming molecule being strong enough to overcome the energy required for ion dehydration. nih.gov

Furthermore, indole derivatives have been identified as potent inhibitors of monocarboxylate transporters (MCTs), which are critical for cell metabolism and pH regulation through the transport of lactate along with a proton (H⁺/Cl⁻ symport). A library of 16 indole-based molecules was synthesized and evaluated for inhibitory activity against MCT1. acs.org The findings demonstrated that these compounds inhibit MCT1-mediated transport at submicromolar concentrations, with a lead compound exhibiting an IC₅₀ value of 314 nM. acs.org This highlights the potential of the indole framework in designing modulators for proton-coupled transport systems.

Compound ClassTarget Ion Channel/TransporterMechanism of ActionActivity (IC₅₀)
Bis(indole) DerivativesSupramolecular Chloride ChannelForms transmembrane channel for Cl⁻ transportNot specified
Indole-based AmidesMonocarboxylate Transporter 1 (MCT1)Inhibition of H⁺/lactate symport314 nM (Lead Cmpd)

Enzyme Inhibition (e.g., Human 5-Lipoxygenase, Hyaluronidase)

This compound and its derivatives serve as a foundational structure for the development of various enzyme inhibitors. The core indole nucleus has the unique ability to mimic protein structures and bind to enzyme active sites. ijpsr.com This has led to the exploration of its derivatives as inhibitors of enzymes implicated in inflammation and tissue degradation, such as human 5-lipoxygenase (5-LOX) and hyaluronidase.

Human 5-Lipoxygenase (5-LOX) Inhibition: The compound this compound is explicitly listed as a reactant for preparing inhibitors of Human 5-Lipoxygenase. sigmaaldrich.com 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. A study involving the synthesis of novel N-1 and C-3 substituted indole derivatives identified compounds with significant 5-LOX inhibitory activity through in vitro assays. ijpsr.com One derivative, (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazine carboxamide, was found to be particularly potent with an IC₅₀ value of 33.69 µM. ijpsr.com

Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their inhibition is a target for anti-inflammatory and anti-aging therapies. This compound has been used as a standard or reactant in studies focused on identifying hyaluronidase inhibitors. sigmaaldrich.comtandfonline.com The indole scaffold itself is considered a core structure for developing hyaluronidase inhibitors, with research focusing on derivatives such as N-acylated 5-amino-2-methylindoles. d-nb.info

Target EnzymeDerivative ClassKey Finding / Activity (IC₅₀)
Human 5-Lipoxygenase (5-LOX)(Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazine carboxamidePotent inhibition with IC₅₀ of 33.69 µM ijpsr.com
HyaluronidaseN-acylated 5-amino-2-methylindolesIdentified as a promising core structure for inhibitors d-nb.info

Drug Discovery Methodologies

High-Throughput Screening in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. Indole derivatives, including those related to this compound, are frequently included in these libraries due to their structural diversity and proven pharmacological relevance. ijpsr.comrjptonline.org

When HTS identifies a carboxylic acid as a "hit," its ionized state at physiological pH can limit cell membrane penetration, complicating further assessment. tandfonline.com A common strategy to overcome this is to prepare a methyl ester derivative, such as this compound from indole-3-carboxylic acid. The uncharged ester can passively diffuse through cell membranes, where it may be hydrolyzed back to the active acid form by intracellular esterases. This "pro-drug" approach can lead to higher intracellular concentrations and a more accurate measure of potency. tandfonline.com

An example of HTS in action involved a screen to identify small molecule inhibitors of telomerase, an enzyme active in many cancers. acs.org While this specific screen identified indole carboxamide derivatives rather than the carboxylate ester directly, it illustrates the principle of how the broader indole class is used in such discovery pipelines. acs.org The inclusion of compounds like methyl 6-bromo-1H-indole-3-carboxylate in bioactive compound screening libraries further underscores the value of this scaffold in HTS campaigns. medchemexpress.com

Design and Synthesis of Bioactive Analogs

The this compound scaffold is a versatile starting point for the chemical synthesis of more complex and potent bioactive analogs. Medicinal chemists employ various strategies to modify the core structure to enhance activity, selectivity, and pharmacokinetic properties.

One prominent method is palladium-catalyzed intramolecular oxidative coupling, which has been used to efficiently synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various anilines. mdpi.com This approach allows for the creation of halogenated indoles, which are valuable intermediates for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction to build even more diverse molecules. mdpi.com

Another strategy involves using methyl-1H-indole-3-carboxylate as a precursor for multi-ring systems. For instance, it can be converted into intermediate methyl 2-(phenylamino)-1H-indole-3-carboxylates, which are then cyclized in boiling diphenyl ether to produce indolo[2,3-b] quinolin-11-ones. mdpi.com These quinolines are analogs of the natural alkaloid neocryptolepine and have shown potential as anticancer agents. mdpi.com

Furthermore, the indole ester can be a starting point for creating hybrid molecules that combine the indole nucleus with other pharmacologically active moieties. For example, the ethyl ester of indole-2-carboxylic acid has been converted to an acid hydrazide, which then serves as a platform to build various thiosemicarbazide and 1,2,4-triazole conjugates with antimicrobial activity. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation

The evaluation of newly synthesized this compound derivatives involves a combination of in vitro (laboratory-based) and in vivo (in a living organism) studies to determine their pharmacological profile.

In Vitro Evaluation: In vitro assays are essential for initial screening and mechanism-of-action studies. For a series of novel indole-3-carboxylic acid derivatives designed as antihypertensive agents, the initial evaluation involved in vitro radioligand binding studies. nih.gov These assays used [¹²⁵I]-angiotensin II to measure the affinity of the new compounds for the angiotensin II (AT₁) receptor, demonstrating high nanomolar affinity comparable to the established drug losartan. nih.gov For indoloquinoline derivatives developed as potential anticancer agents, in vitro evaluation included screening for antioxidant activity using the DPPH method and assessing their effect on various cancer cell lines. mdpi.com

In Vivo Evaluation: Compounds that show promise in vitro are advanced to in vivo testing in animal models to assess their efficacy and effects within a biological system. The aforementioned antihypertensive indole derivatives were administered orally to spontaneously hypertensive rats. nih.gov These studies demonstrated a significant, dose-dependent reduction in blood pressure, with one compound showing a maximum decrease of 48 mm Hg at a 10 mg/kg dose and an effect lasting for 24 hours, superior to that of losartan. nih.gov Similarly, the anticancer indoloquinoline derivatives were evaluated in vivo in tumor-bearing mice. These studies confirmed a remarkable curative effect on solid tumors and also assessed the compounds' impact on antioxidant enzyme levels in the animals. mdpi.com

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecule Construction

Methyl indole-3-carboxylate is widely recognized as a fundamental building block in organic synthesis. chemimpex.comcymitquimica.com Its indole framework is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and pharmaceuticals. rsc.org The compound's structure allows for diverse chemical transformations, making it an essential intermediate for creating more complex indole derivatives. chemimpex.com Chemists utilize it as a starting material because its functional groups can be readily modified, enabling the systematic construction of elaborate molecular architectures. cymitquimica.com

Precursors for Specialized Organic Reagents

The compound serves as a key reactant in the preparation of a variety of specialized organic reagents designed to interact with specific biological targets. sigmaaldrich.com Its scaffold is integral to synthesizing molecules that can modulate the activity of enzymes and receptors. Research has demonstrated its role as a precursor for several classes of inhibitors and antagonists. sigmaaldrich.com

Reagent ClassSpecific Target/Application
Enzyme InhibitorsNitric oxide synthase (nNOS)
Protein kinase C alpha (PKCα)
Kinase insert domain receptor (KDR)
Human 5-Lipoxygenase
Hyaluronidase
Receptor AntagonistsVery late antigen-4 (VLA-4)
Serotonin 5-HT4 receptor
Other ReagentsInhibitors of the C-terminal domain of RNA polymerase II (antitumor agents)
Organocatalysts for the anti-Mannich reaction

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Synthesis of Natural Product Analogs (e.g., Meridianin F, 5,6-dibromo-2'-demethylaplysinopsin)

This compound is instrumental in the total synthesis of several marine-derived natural products, particularly those containing a 5,6-dibromoindole substructure. rsc.org A key transformation involves the regioselective dibromination of this compound.

A pivotal study demonstrated that treating this compound with bromine in acetic acid selectively yields methyl 5,6-dibromoindole-3-carboxylate. rsc.orgrsc.orgnih.gov This intermediate is a crucial building block for synthesizing natural and non-natural 5,6-dibromoindole derivatives. rsc.orgnih.gov

Synthesis of Meridianin F: The synthesis of Meridianin F, a marine alkaloid, has been achieved using this methodology. nih.govmdpi.comresearchgate.net The process begins with the dibromination of this compound. The resulting methyl 5,6-dibromoindole-3-carboxylate is converted into a Weinreb amide. nih.govencyclopedia.pub Subsequent reaction with lithium(trimethylsilyl)acetylide forms an alkynone, which is then cyclized with guanidine to furnish Meridianin F. nih.govresearchgate.netencyclopedia.pub

Synthesis of 5,6-dibromo-2'-demethylaplysinopsin: The same dibrominated intermediate is also used to synthesize 5,6-dibromo-2'-demethylaplysinopsin. rsc.orgrsc.org This highlights the efficiency of using this compound as a common precursor for a family of related natural products. rsc.orgnih.gov

Starting MaterialKey IntermediateNatural Product Analog Synthesized
This compoundMethyl 5,6-dibromoindole-3-carboxylateMeridianin F rsc.orgnih.gov
This compoundMethyl 5,6-dibromoindole-3-carboxylate5,6-dibromo-2'-demethylaplysinopsin rsc.orgnih.gov

Development of Agrochemicals (e.g., Herbicidal Auxin Receptor Antagonists)

The indole structure is central to a class of plant hormones known as auxins, with Indole-3-acetic acid (IAA) being the most common natural auxin that regulates plant growth. nih.govchemscene.com This structural similarity has spurred the development of indole-based compounds as agrochemicals. chemimpex.comchemimpex.com

Researchers have designed and synthesized novel indole-3-carboxylic acid derivatives to act as antagonists of the auxin receptor protein TIR1, with the goal of creating new herbicides. nih.govnih.govresearchgate.net These synthetic auxin mimics disrupt the normal hormonal balance in weeds, leading to their death. nih.gov In bioassays, many of these synthesized derivatives showed excellent inhibition effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds, with inhibition rates ranging from 60% to 97%. nih.govnih.gov

Furthermore, methyl 1H-indole-3-carboxylate itself was isolated from Brassica oleracea L. and was found to exhibit herbicidal activity, demonstrating inhibitory abilities comparable to the commercial herbicide Tribenuron Methyl® against certain weeds. mdpi.com This finding underscores the direct relevance of the compound in the search for new weed control agents.

Functional Materials Development

The indole scaffold is not only crucial in biological applications but also serves as a precursor for the synthesis of functional materials. The unique electronic and structural properties of indole derivatives make them suitable for creating novel materials with specific functions. While detailed examples are emerging, the versatility of compounds like this compound provides a foundation for developing these advanced materials through various functional group transformations and structural modifications. a2bchem.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, NBO Analyses)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the molecular structure and electronic properties of indole derivatives. For the indole-3-carboxylate anion, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to calculate harmonic vibrational frequencies and analyze the potential energy distribution. doi.orgresearchgate.net Such calculations are crucial for accurately assigning bands in infrared and Raman spectra. doi.orgresearchgate.net For related compounds like methyl 9H-pyrido[3,4-b]indole-3-carboxylate, DFT calculations have predicted a HOMO-LUMO energy gap of approximately 4.523 eV, a key indicator of chemical reactivity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical method used to understand chemical bonding and intermolecular interactions. NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For instance, in a related pyrido[3,4-b]indole-3-carboxylate derivative, NBO analysis revealed significant electron delocalization from a π orbital to a p-orbital with an interaction energy of 50.98 kcal/mol, highlighting how substituents can enhance electronic delocalization. cumhuriyet.edu.tr NBO analysis performed on the indole-3-carboxylate ion helps in understanding the electron densities and the nature of bonding. doi.org This method can also verify the bioactivity and chemical reactivity of the molecule by analyzing charge transfer and donor-acceptor interactions. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For indole derivatives, MD simulations can reveal information about the thermal motion and conformational landscape of the molecule in different solvents or when bound to a biological target. For example, simulations on related benzyl-substituted indoles are used to assess their binding affinities to targets like kinase enzymes. While specific MD studies on methyl indole-3-carboxylate are not extensively documented in isolation, this technique is fundamental in understanding how the molecule behaves in a biological context, such as its flexibility within a protein's active site after an initial docking pose is established. These simulations can demonstrate the stability of predicted binding modes and the key intermolecular interactions that maintain the ligand-receptor complex.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound and its derivatives, docking studies are crucial for identifying potential biological targets and elucidating mechanisms of action. Research has specifically pointed to this compound as a potentially potent agent against cervical cancer, with molecular docking used to investigate its interactions with protein kinase enzymes. researchgate.net

The indole scaffold is known to interact with a variety of biological targets. Docking studies on related indole derivatives have shown potent inhibitory potential against several key proteins implicated in diseases. For example, derivatives have been docked against VEGFR-2 tyrosine kinase, a target in cancer therapy. researchgate.net Other studies have shown that benzyl-substituted indoles exhibit a high binding energy of -9.2 kcal/mol to tubulin, a target for anti-cancer drugs. The indole ring system is adept at binding to multiple receptors and enzymes, including those involved in inflammatory pathways and cancer progression.

Compound/DerivativeBiological TargetDocking Score / Binding EnergyReference
4A-B (β-Carboline derivative)PDB: 1aq1-11.8675 kcal/mol (4A) qeios.com
Benzyl-substituted indoleTubulin-9.2 kcal/mol
Indole-containing pseudopeptideLeucine Transporter (LeuTAa)High bonding energy derpharmachemica.com
5-bromoindole hydrazoneVEGFR TK domainFavorable binding energies researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key area of study is the rotation around the C3-C(O) bond connecting the methyl carboxylate group to the indole ring. The planarity of the indole ring itself is a defining structural feature. iucr.orgresearchgate.net

Computational methods are used to perform conformational searches and construct potential energy surfaces (PES). A PES maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the energy barriers to rotation (transition states). For instance, studies on the related 1,6-dimethyl-1H-indole-2-carboxylic acid show that potential energy surface calculations can reveal the energy barriers associated with the rotation of the carboxylic acid group. Such analyses indicate that conformations are stabilized by factors like intramolecular hydrogen bonds and are influenced by the steric and electronic effects of substituents. The different conformations, or rotamers, can have varying energy levels due to torsional strain and steric interactions. libretexts.orgwikipedia.org

Prediction of Electronic Structure and Reactivity

Computational methods provide profound insights into the electronic structure of this compound, which is key to understanding its reactivity. DFT calculations are used to determine the distribution of electron density, highlighting the electron-rich nature of the indole ring system and the electron-withdrawing effect of the methyl carboxylate group.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. dergipark.org.tr For a parent compound, methyl 9H-pyrido[3,4-b]indole-3-carboxylate, the energy gap was calculated to be 4.523 eV. dergipark.org.tr

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The Mulliken atomic charge distribution also provides valuable information about the molecule's chemical reactivity. researchgate.net These computational tools collectively allow for a detailed prediction of how and where this compound will interact with other chemical species.

Compound/DerivativePropertyCalculated ValueMethodReference
Methyl 9H-pyrido[3,4-b]indole-3-carboxylateHOMO-LUMO Energy Gap4.523 eVB3LYP/6-311++G(d,p) dergipark.org.tr
Methyl 5-hydroxy-1H-indole-3-carboxylateHOMO-LUMO Energy Gap4.5–5.0 eVCAM-B3LYP

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The behavior of this compound is significantly influenced by its interactions with its environment, including solvent molecules and other molecules in the solid state.

Intermolecular Interactions: In the solid state, the crystal structure of this compound is stabilized by intermolecular N-H···O hydrogen bonds. chemdad.comchemicalbook.com In the closely related methyl 1-methyl-1H-indole-3-carboxylate, the crystal packing is dictated by C-H···O hydrogen bonds, which form a sheet-like structure. iucr.orgresearchgate.net In addition to hydrogen bonding, π-π stacking interactions are crucial for the stability of many indole-containing crystal structures. researchgate.netnih.gov These stacking interactions occur between the aromatic indole rings of adjacent molecules. iucr.orgresearchgate.net Quantum chemical studies on 3-methylindole, which serves as a model for the tryptophan side chain, have provided a deep understanding of these π-π stacking forces. mdpi.com

Solvation Effects: The chemical properties and reactivity of a molecule can change dramatically in solution compared to the gas phase. Computational studies account for this using solvation models, such as the Polarized Continuum Model (PCM). dergipark.org.tr DFT calculations have been performed on related indole carboxylates in various solvents to understand how the solvent media affects chemical behavior. cumhuriyet.edu.tr These studies evaluate properties like dipole moments and polarizabilities to predict solvatochromic behavior and reactivity in different environments.

Advanced Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides data on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular framework of methyl indole-3-carboxylate.

¹H NMR: The proton NMR spectrum displays signals for each unique proton in the molecule. For this compound, characteristic signals include a singlet for the methyl ester protons (-OCH₃), distinct resonances for the aromatic protons on the indole ring, and a broad signal for the N-H proton. cdnsciencepub.com In a typical spectrum recorded in Dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic protons appear in the range of δ 7.2 to 8.1 ppm, the N-H proton is observed as a broad singlet around δ 11.8 ppm, and the methyl ester protons resonate as a sharp singlet around δ 3.8 ppm. tetratek.com.tr The coupling patterns between adjacent protons (spin-spin coupling) provide valuable information about their connectivity. cdnsciencepub.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound shows ten distinct resonances corresponding to its ten carbon atoms. tetratek.com.tr Key signals include the carbonyl carbon of the ester group (around δ 165 ppm), the carbons of the indole ring (typically between δ 107 and δ 136 ppm), and the methyl carbon of the ester group (around δ 51 ppm). tetratek.com.trmdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups and to identify quaternary carbons, which are carbons not directly bonded to any protons. tetratek.com.tr

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Data sourced from experimental spectra. tetratek.com.tr

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT)
NH ~11.8--
C2-H ~8.1~132CH
C4-H ~8.0~121CH
C5-H ~7.2~122CH
C6-H ~7.2~120CH
C7-H ~7.5~112CH
OCH~3.8~51CH₃
C=O-~165C (quaternary)
C3-~107C (quaternary)
C3a-~126C (quaternary)
C7a-~136C (quaternary)

Two-dimensional NMR techniques are employed to resolve spectral overlap and unambiguously assign the ¹H and ¹³C signals, which is crucial for complex molecules. d-nb.infobeilstein-journals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. tetratek.com.tr In the COSY spectrum of this compound, cross-peaks connect the signals of adjacent aromatic protons, helping to delineate the spin systems within the benzene portion of the indole ring. tetratek.com.trtetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. tetratek.com.trtetratek.com.tr For this compound, the HSQC spectrum shows a correlation peak for each C-H bond, for instance, linking the methyl protons to the methyl carbon. tetratek.com.tr Multiplicity-edited versions of HSQC can also distinguish CH/CH₃ groups from CH₂ groups. tetratek.com.trtetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). tetratek.com.trmagritek.com It is instrumental in connecting different fragments of the molecule. For example, HMBC can show correlations from the methyl protons to the ester carbonyl carbon and to C3 of the indole ring, confirming the placement of the methyl carboxylate group. tetratek.com.trtetratek.com.tr

J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants onto two different frequency axes. It is useful for simplifying complex multiplet structures in the ¹H spectrum, making it easier to determine the coupling constants for individual protons. tetratek.com.tr

1H NMR and 13C NMR

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). mdpi.comunina.it This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₉NO₂), the calculated exact mass is 175.06333 Da. nih.gov HRMS analysis would show a molecular ion peak [M+H]⁺ at m/z 176.0697, confirming its elemental composition. mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragments for this molecule include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), leading to prominent peaks at m/z 144 and m/z 116, respectively. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org Key features include:

A sharp, strong absorption band for the ester carbonyl (C=O) stretch, typically appearing around 1700-1750 cm⁻¹.

A broad band corresponding to the N-H stretching vibration of the indole ring, usually found in the region of 3200-3400 cm⁻¹.

C-O stretching vibrations for the ester group.

Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is useful for characterizing the vibrations of the aromatic ring system. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Indole N-HStretch3200 - 3400Broad, Medium
Aromatic C-HStretch3000 - 3100Medium
Ester C=OStretch1700 - 1750Strong, Sharp
Aromatic C=CStretch1500 - 1600Medium-Strong
Ester C-OStretch1200 - 1300Strong

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. chemicalbook.comchemicalbook.com For a standard diamagnetic organic molecule like this compound, which has no unpaired electrons, this technique is not directly applicable. However, EPR could be used to study radical cations or anions of the molecule generated chemically or electrochemically, or to investigate its interaction with paramagnetic species, such as in certain metal complexes. researchgate.net For instance, studies on copper(II) complexes with indole-3-carboxylate ligands have utilized EPR to probe the coordination environment of the paramagnetic Cu(II) center. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) has been a pivotal technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. These studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity.

The crystal structure of this compound reveals the presence of intermolecular N-H···O hydrogen bonds, which play a significant role in the packing of the molecules in the crystal lattice. chemicalbook.com In a study on methyl 5-chloro-1H-indole-2-carboxylate, a related compound, the indole ring system was found to be planar, and the molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. core.ac.uk

In a detailed crystallographic study of methyl 1-methyl-1H-indole-3-carboxylate, a derivative where the indole nitrogen is methylated, the molecule was found to be planar and situated on a mirror plane in the orthorhombic space group Pbcm. iucr.orgresearchgate.netdoaj.org The crystal packing is stabilized by three types of intermolecular C-H···O hydrogen bonds, resulting in a sheet-like structure. iucr.orgresearchgate.netdoaj.org Additionally, weak C-H···π stacking interactions are observed between parallel sheets, further contributing to the stability of the crystal packing. iucr.orgresearchgate.net This is in contrast to the parent this compound, where molecules are linked into chains by intermolecular hydrogen bonds. researchgate.net

The regioselective dibromination of this compound to yield methyl 5,6-dibromoindole-3-carboxylate has also been studied, with XRD being a key tool for confirming the structure of the product. rsc.org

Crystallographic Data for this compound Derivatives
CompoundCrystal SystemSpace GroupUnit Cell ParametersKey Intermolecular InteractionsReference
Methyl 1-methyl-1H-indole-3-carboxylateOrthorhombicPbcma = 8.3019(17) Å b = 16.628(3) Å c = 6.7622(14) ÅC-H···O hydrogen bonds, C-H···π stacking iucr.orgresearchgate.netdoaj.org
Diamminetetrakis-μ-(O,O′-indole-3-carboxylate)dicopper(II)MonoclinicP21/ca = 9.505(2) Å b = 7.469(1) Å c = 23.779(5) Å β = 98.77(3)°Bridging carboxyl groups doi.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound and related structures, the UV-Vis spectrum provides information about the conjugated π-system of the indole ring and the influence of substituents on its electronic properties.

The UV-Vis spectrum of indole derivatives typically shows characteristic absorption bands. For instance, in a study of various indole derivatives, the UV spectra were recorded in the 400–190 nm region. srce.hr The absorption maxima for 3-methylindole, a closely related compound, were observed at 222 nm and 280 nm in perchloric acid solution. srce.hr Another study on indole derivatives in methanol showed absorption peaks around 275, 282, and 290 nm, which are indicative of the indole moiety. researchgate.net

In the context of methyl 3-formyl-1H-indole-4-carboxylate, the UV-Vis spectrum in methanol shows an absorption maximum (λmax) at approximately 297 nm. This absorption is attributed to the extended conjugation between the indole ring and the formyl group. For methyl 1-methyl-1H-indole-3-carboxylate, a λmax at 297 nm has also been reported. researchgate.net

UV-Visible Absorption Maxima for Indole Derivatives
CompoundSolventλmax (nm)Reference
3-MethylindolePerchloric Acid222, 280 srce.hr
Indole Derivative 1Methanol275, 282, 290 researchgate.net
Methyl 3-formyl-1H-indole-4-carboxylateMethanol~297
Methyl 1-methyl-1H-indole-3-carboxylateNot specified297 researchgate.net

Application of Spectroscopic Data for Mechanistic Elucidation

Spectroscopic data, often in combination, are crucial for elucidating reaction mechanisms involving this compound. By monitoring changes in the spectroscopic signatures of reactants, intermediates, and products, researchers can gain insights into the pathways of chemical transformations.

For example, in the study of the decarboxylation of indole-3-carboxylic acid by the enzyme AnInD, UV-visible spectroscopy was used to observe the reaction. nih.gov The decarboxylation could be monitored spectrophotometrically at approximately 260 nm. nih.gov This allowed for the determination of kinetic parameters and an understanding of the enzyme's catalytic efficiency under different conditions. nih.gov

In synthetic organic chemistry, spectroscopic methods are indispensable for confirming the structures of products and for gaining mechanistic insights. For instance, in the development of catalyst-controlled C-H functionalization of 3-carboxamide indoles, various spectroscopic techniques would be employed to characterize the products and deduce the reaction mechanism, including the role of the catalyst in directing the regioselectivity of the reaction. nih.gov Similarly, in the collective synthesis of various 3-substituted indoles from a common N-indolyl triethylborate intermediate, spectroscopic analysis of the products is essential to confirm the success of the transformations and to understand the reactivity of the borate complex. acs.org

Furthermore, the regioselective dibromination of this compound was followed and the product structure confirmed using a suite of spectroscopic methods, which would have been instrumental in understanding the directing effects of the ester group on the indole ring. rsc.org

Biosynthesis and Enzymatic Transformations

Natural Occurrence and Metabolic Role in Organisms

Methyl indole-3-carboxylate is a naturally occurring compound that has been identified in a variety of organisms, including fungi and bacteria. nih.gov It is recognized as a metabolite, although its specific physiological roles are not fully elucidated in all cases. nih.gov

The compound has been reported in the fungi Balansia epichloe and Zymoseptoria tritici. nih.govnih.gov In Epichloë festucae, a fungus closely related to Balansia, this compound was isolated along with other indole derivatives like indole-3-acetic acid (IAA) and indole-3-carboxaldehyde. researchgate.net The indole derivatives from this fungus, particularly IAA, exhibited antifungal activity, suggesting a potential role for these compounds in defending the host plant from pathogenic fungi. researchgate.net

This compound has also been isolated from the myxobacterium Sorangium cellulosum, specifically from strain Soce895. researchgate.netchemdad.comcapes.gov.br It was found during the isolation of other bioactive compounds, such as sorazinones. chemdad.comcapes.gov.br In one study, this compound isolated from Sorangium cellulosum demonstrated weak activity against the Gram-positive bacterium Nocardia sp. medchemexpress.com

While the precise metabolic functions are still under investigation, its presence in these diverse microorganisms and its observed antifungal and antibacterial properties suggest it may play a part in chemical defense and inter-species competition.

Biosynthetic Pathways from Precursors (e.g., Tryptophan Metabolism)

The biosynthesis of this compound originates from the amino acid L-tryptophan. nih.govnih.govresearchgate.net The core structure, indole-3-carboxylic acid (ICOOH), is synthesized through pathways that are also responsible for other significant indolic compounds. nih.govresearchgate.net In the plant Arabidopsis thaliana, for instance, a well-studied pathway proceeds from tryptophan through the intermediates indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN). nih.govresearchgate.netebi.ac.uk

The conversion of tryptophan to IAOx is a critical first step, catalyzed by cytochrome P450 enzymes. nih.gov Subsequently, IAN is converted into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net The oxidation of ICHO to ICOOH is facilitated by an aldehyde oxidase enzyme. nih.gov

Enzymatic Decarboxylation of Indole-3-carboxylate

The enzymatic removal of the carboxyl group from indole-3-carboxylate to form indole and carbon dioxide is a key transformation catalyzed by a specific class of enzymes known as indole-3-carboxylate decarboxylases. nih.govwikipedia.org

A notable indole-3-carboxylate decarboxylase (AnInD) has been identified and characterized from the bacterium Arthrobacter nicotianae FI1612. nih.govoup.comnih.gov This enzyme, with the systematic name indole-3-carboxylate carboxy-lyase (EC 4.1.1.92), belongs to the ubiquitous UbiD family of reversible decarboxylases. wikipedia.orgnih.govresearchgate.net

The purified enzyme from A. nicotianae has a molecular mass of approximately 258 kDa and is believed to have a tetrameric structure. nih.govtandfonline.comasm.org Structural and biochemical analyses reveal that the enzyme likely undergoes a significant conformational change, transitioning between an open and closed state, which is coupled to its catalytic activity. nih.govresearchgate.net

Table 1: Properties of Indole-3-carboxylate Decarboxylase from Arthrobacter nicotianae
PropertyValue/DescriptionReference
Systematic Nameindole-3-carboxylate carboxy-lyase wikipedia.org
EC Number4.1.1.92 wikipedia.org
Source OrganismArthrobacter nicotianae FI1612 nih.govoup.com
Enzyme FamilyUbiD nih.govresearchgate.net
Molecular Mass~258 kDa nih.govtandfonline.com

The indole-3-carboxylate decarboxylase from A. nicotianae catalyzes a reversible, non-oxidative reaction. nih.govtandfonline.com It facilitates the decarboxylation of indole-3-carboxylate to produce indole and CO2. oup.com Conversely, it can also efficiently catalyze the reverse reaction: the carboxylation of indole (and related compounds like 2-methylindole) to form indole-3-carboxylate. nih.govoup.com

The catalytic mechanism is dependent on a prenylated flavin mononucleotide (prFMN) cofactor. nih.govacs.org This cofactor must first undergo oxidative maturation to form an active prFMNiminium species, which is essential for catalysis. nih.gov The reaction proceeds through the formation of a covalent adduct between the substrate and the prFMN cofactor. acs.org While the reaction equilibrium under ambient conditions favors decarboxylation, the carboxylation reaction can be achieved, for example, by increasing the concentration of bicarbonate in the reaction mixture. nih.gov HPLC and mass spectrometry analyses have confirmed the enzyme's ability to convert indole to indole-3-carboxylic acid. nih.govresearchgate.net

The expression and activity of indole-3-carboxylate decarboxylase in Arthrobacter nicotianae are inducible. nih.gov Studies using resting-cell reactions have shown that the enzyme's activity is specifically induced by the presence of its substrate, indole-3-carboxylate. nih.govoup.comtandfonline.comacs.org The presence of the product, indole, does not induce enzyme activity. nih.govoup.comtandfonline.comacs.org This substrate-specific induction ensures that the enzyme is produced primarily when its target substrate is available in the environment.

While early studies suggested that the enzyme from A. nicotianae did not require a cofactor, more recent and detailed research has firmly established its identity as a prFMN-dependent enzyme, a hallmark of the UbiD family. nih.govnih.govtandfonline.com The prFMN cofactor is crucial for the enzyme's catalytic cycle. nih.govacs.org The enzyme is also sensitive to oxygen and light, with its decarboxylation activity diminishing upon exposure to light in aerobic conditions. nih.govresearchgate.net

Kinetic studies of the decarboxylation reaction at its optimal pH of 6.5 revealed apparent Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (Km) for indole-3-carboxylate was determined to be 790 μM, and the apparent catalytic rate constant (kcat) was 4.4 s⁻¹. nih.gov

Table 2: Kinetic Parameters for Decarboxylation by A. nicotianae Indole-3-carboxylate Decarboxylase
ParameterValueReference
Optimal pH6.5 nih.gov
Kmapp (Indole-3-carboxylate)790 μM nih.gov
kcatapp4.4 s⁻¹ nih.gov
CofactorPrenylated Flavin Mononucleotide (prFMN) nih.govacs.org

Q & A

Q. What are the standard synthetic routes for methyl indole-3-carboxylate and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated benzyl groups can be introduced at the 9-position of the α-carboline scaffold through reactions with substituted benzyl halides. Yields vary (13–67%) depending on substituent electronic and steric effects, with fluorinated benzyl groups showing higher efficiency . Key steps include hydrazinolysis, cyclization, and nucleophilic substitution, optimized using anhydrous conditions and catalysts like K₂CO₃ .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound derivatives?

Q. What safety precautions are critical when handling this compound?

The compound is a skin and eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at room temperature away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do substituent modifications at the 9-position influence biological activity in α-carboline derivatives?

Substituents alter electronic density and steric bulk, impacting interactions with biological targets. For instance:

  • Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and binding affinity to enzymes like GPX4 .
  • Bulky groups (e.g., benzo[d][1,3]dioxol-5-yl) reduce activity due to steric hindrance . Methodological Tip : Use Hammett σ constants to predict electronic effects and optimize substituents for target engagement .

Q. How can computational methods (e.g., DFT, FMO) predict the electronic properties of this compound derivatives?

  • Basis Sets : Optimize geometries with 6-31G(d,p) or 6-311++G(d,p) in gas/solvent phases to assess dielectric effects .
  • Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps to predict reactivity. Smaller gaps (e.g., 4.5 eV) correlate with higher electrophilicity .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., ester carbonyl lone pair → σ* orbitals) to explain stability trends .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for indole derivatives?

  • Case Study : A derivative with 3,5-difluorobenzyl (67% yield, m.p. 175°C) shows higher cytotoxicity than 2,6-difluoro analogs despite similar electronic profiles. This discrepancy may arise from crystal packing differences (e.g., hydrogen bonding via N-H···O interactions) .
  • Resolution : Perform X-ray crystallography (using SHELX ) and molecular docking to validate binding modes.

Q. What strategies enable regioselective functionalization of this compound?

  • Dibromination : Treat with bromine in acetic acid to selectively add Br at C5 and C6 positions, yielding methyl 5,6-dibromoindole-3-carboxylate. Microwave-assisted hydrolysis/decarboxylation then generates 5,6-dibromoindole .
  • Oxadiazole Formation : React with hydrazine to form 5-(3-indolyl)-1,3,4-oxadiazole-2-thiol, followed by nucleophilic substitution for sulfone derivatives with anticancer activity .

Applications in Drug Discovery

Q. Can this compound derivatives act as GPX4 inhibitors for ferroptosis induction?

Yes. Derivatives like 1S,3R-RSL3 (a this compound analog) inhibit GPX4, elevating lipid peroxides and triggering ferroptosis in cancer cells. Validate activity via lipid ROS assays and in vivo tumor xenograft models .

Q. How are indole-3-carboxylate derivatives utilized in antimicrobial research?

Derivatives with oxadiazole or sulfone moieties exhibit potent inhibition against plant pathogens (e.g., Xanthomonas oryzae). Screen using agar diffusion assays and compare MIC values against commercial antibiotics .

Methodological Resources

  • Crystallography : Use SHELX for refinement (SHELXL) and phasing (SHELXD/E) .
  • Spectral Libraries : Reference NIST Chemistry WebBook for NMR/MS databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.